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Compound of Interest

Compound Name: Pomalidomide-C2-acid

Cat. No.: B15540870 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Pomalidomide-C2-acid, a critical

building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Pomalidomide is a derivative of thalidomide and functions as a potent recruiter of the Cereblon

(CRBN) E3 ubiquitin ligase.[1][2] By incorporating a linker with a terminal carboxylic acid, such

as in Pomalidomide-C2-acid, this molecule becomes a versatile anchor point for conjugation

to a target protein ligand, enabling the creation of bifunctional PROTACs designed for targeted

protein degradation.[3][4]

Chemical Structure and Properties
The designation "Pomalidomide-C2-acid" can refer to several related structures depending on

the exact nature of the linker attachment. The common feature is a pomalidomide core linked to

a short-chain carboxylic acid. Below are the properties for two distinct compounds identified

under similar nomenclature, both of which are utilized in PROTAC development.

Structure A: Pomalidomide-CO-C2-acid

This structure features a succinic acid linker attached via an amide bond to the 4-amino group

of the pomalidomide phthaloyl ring.
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Property Value Reference

Synonyms Pomalidomide-4'-CO-C2-acid [5]

Molecular Formula C₁₇H₁₅N₃O₇ [5]

Molecular Weight 373.32 g/mol [5]

CAS Number 2417174-32-2 [5]

SMILES

OC(=O)CCC(=O)NC1=C2C(=

O)N(C3CCC(=O)NC3=O)C(=O

)C2=CC=C1

[5]

Purity (HPLC) ≥ 95% [5]

Storage Conditions Refrigerated [5]

Shipping Conditions Room temperature [5]

Structure B: Pomalidomide-C2-acid

This structure features a propanoic acid linker attached via an amine bond at the 4-position of

the pomalidomide phthaloyl ring.
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Property Value Reference

Appearance Solid, Off-white to yellow [3]

Molecular Formula C₁₆H₁₅N₃O₆ [3]

Molecular Weight 345.31 g/mol [3]

CAS Number 2225940-46-3 [3]

SMILES

O=C(CCNC1=CC=CC(C(N2C

3C(NC(CC3)=O)=O)=O)=C1C

2=O)O

[3]

Solubility
DMSO: 50 mg/mL (144.80

mM)
[3]

Storage Conditions
Powder: -20°C for 3 years. In

solvent: -80°C for 6 months.
[3]

Mechanism of Action
Pomalidomide exerts its therapeutic effects by acting as a "molecular glue."[6] It binds directly

to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase

complex (CRL4-CRBN).[1][7] This binding event does not inhibit the ligase; instead, it

beneficially alters its substrate specificity.[8][9] The pomalidomide-CRBN complex creates a

novel binding surface that recruits "neosubstrates," which are not typically targeted by CRBN

alone.[6]

The primary neosubstrates responsible for pomalidomide's anti-myeloma and

immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos

(IKZF3).[9][10] Once IKZF1 and Aiolos are recruited to the CRL4-CRBN complex, they are

polyubiquitinated, marking them for degradation by the cell's proteasome.[1][10] The

degradation of these transcription factors leads to two major downstream effects:

Direct Anti-Tumor Activity: The destruction of IKZF1/3 causes downregulation of key

myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which

induces apoptosis in tumor cells.[1][6]
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Immunomodulatory Effects: The degradation of IKZF1/3 in T cells leads to increased

production of Interleukin-2 (IL-2), enhanced T cell and Natural Killer (NK) cell activity, and a

more robust anti-tumor immune response.[1][11][12]

Signaling Pathway Visualization
The following diagram illustrates the molecular mechanism of pomalidomide-induced protein

degradation.
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Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase

complex.

Experimental Protocols
This section details key methodologies for the synthesis and evaluation of pomalidomide-based

molecules.

Protocol 1: Synthesis of Pomalidomide-Linker
Conjugate
This protocol describes a general method for conjugating an amine-containing linker to a

pomalidomide core via nucleophilic aromatic substitution (SₙAr), adapted from procedures for

analogous compounds.[2][13][14]

Materials:

4-Fluoropomalidomide (or 4-fluorothalidomide as a precursor)

Amine-linker-acid with a protected carboxylic acid (e.g., tert-butyl 3-aminopropanoate) (1.1

equivalents)

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

Dimethyl sulfoxide (DMSO)

Ethyl acetate, water, brine

Anhydrous sodium sulfate

Trifluoroacetic acid (TFA) for deprotection

Standard laboratory glassware and purification equipment (e.g., flash chromatography

system, HPLC)

Methodology:

Dissolve 4-fluoropomalidomide (1 equivalent) in anhydrous DMSO.
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Add the protected amine-linker-acid (1.1 equivalents) to the solution.

Add DIPEA (3 equivalents) to the reaction mixture.

Heat the reaction at 80-90 °C and monitor its progress using LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to

remove DMSO and excess reagents.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the protected

pomalidomide-linker conjugate.

For deprotection (e.g., of a tert-butyl ester), dissolve the purified product in dichloromethane

(DCM) and add TFA. Stir at room temperature until deprotection is complete (monitored by

LC-MS).

Remove the solvent and TFA under reduced pressure to yield the final Pomalidomide-C2-
acid product. Further purification can be performed by preparative HPLC if necessary.

Protocol 2: Cereblon Binding Assay (Fluorescence
Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 protein complex.

[13]

Materials:

Recombinant human CRBN-DDB1 protein complex

Fluorescently-labeled tracer ligand (e.g., fluorescein-labeled pomalidomide)

Pomalidomide-C2-acid (or other test compounds)
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Pomalidomide (positive control)

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)

Black, low-binding 384-well microplate

Microplate reader capable of measuring fluorescence polarization

Methodology:

Prepare a serial dilution of the Pomalidomide-C2-acid test compound and the

pomalidomide positive control in assay buffer.

In the microplate, add the diluted compounds. Include wells with assay buffer only ("no

inhibitor" control) and wells with buffer and tracer only ("no enzyme" control).

Add the CRBN-DDB1 protein complex to all wells except the "no enzyme" controls.

Add the fluorescent tracer to all wells at a fixed, final concentration.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the fluorescence polarization (mP) of each well using the microplate reader.

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor"

control.

Plot the percent inhibition against the compound concentration and fit the data to a suitable

dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot for Neosubstrate Degradation
This assay confirms the biological activity of a pomalidomide-based compound by measuring

the degradation of its target neosubstrates, IKZF1 and IKZF3.[13][15]

Materials:

Multiple myeloma cell line (e.g., MM.1S)
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Pomalidomide-C2-acid (or other test compounds)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system (e.g., ChemiDoc)

Methodology:

Seed MM.1S cells in a 6-well plate and allow them to adhere or stabilize.

Treat the cells with various concentrations of the test compound, a positive control

(pomalidomide), and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli

sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading

control overnight at 4 °C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation

relative to the vehicle control, normalized to the loading control.

Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for the development and

evaluation of a PROTAC synthesized using Pomalidomide-C2-acid.
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Caption: General experimental workflow for PROTAC synthesis and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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